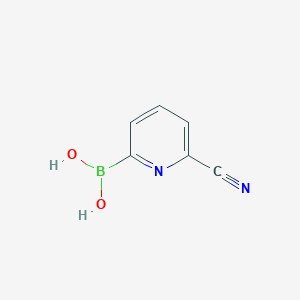

![molecular formula C42H28N2S2 B6593863 9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene CAS No. 850018-19-8](/img/structure/B6593863.png)

9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

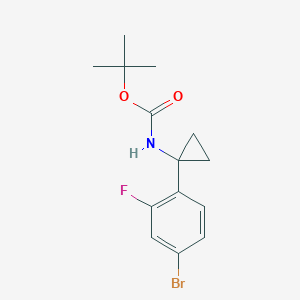

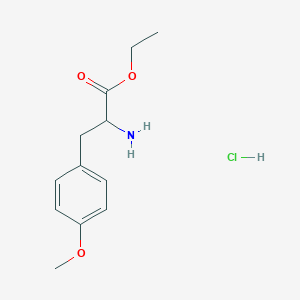

9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene, also known as DBzA, is a chemical compound with the molecular formula C42H28N2S2 . It has a molecular weight of 624.82 .

Synthesis Analysis

While specific synthesis methods for DBzA were not found, anthracene-based derivatives are typically synthesized via Suzuki/Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of DBzA consists of an anthracene core with two 4-(6-methylbenzothiazole-2-yl)phenyl groups attached at the 9 and 10 positions . The exact mass of DBzA is 624.16939125 .Chemical Reactions Analysis

DBzA has been used as an electron transport material in the development of organic fluorescent electroluminescent (EL) devices . When doped into a hole transporting host material, DBzA functions as a blue emitter .Physical And Chemical Properties Analysis

DBzA has a high molecular weight of 624.82 . It has a topological polar surface area of 82.3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

OLED Materials

This compound is used in the field of Materials Science , specifically in the production of Organic Light Emitting Diodes (OLEDs) . OLEDs are used in various applications such as digital displays, solid-state lighting, and others.

Biological Evaluation of Thiazole Derivatives

Thiazoles, the group of azole heterocycles to which DBzA belongs, have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Antivirulence Therapy

Compounds containing thiazole moieties, like DBzA, are being developed as potential antivirulence therapies . These compounds can prevent the toxicity of certain bacteria, increasing survival rates in infected organisms .

Anti-inflammatory Activity

Certain derivatives of DBzA have shown significant anti-inflammatory activity . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties have demonstrated excellent COX-2 SI values and inhibition of albumin denaturation .

Photosensitizers

DBzA and its derivatives have utility in the field of photosensitizers . Photosensitizers are used in a variety of applications, including photodynamic therapy for cancer treatment, solar cells, and photocatalysis .

Liquid Crystals

Thiazoles, including DBzA, are used in the production of liquid crystals . Liquid crystals have a wide range of applications, including displays, thermometers, and optical imaging .

作用機序

Target of Action

Thiazole derivatives, which dbza is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

将来の方向性

DBzA has shown promise in the field of organic electronics, particularly in the development of pure blue organic fluorescent EL devices . By optimizing the doping concentration, devices with high brightness, current efficiency, power efficiency, and external quantum efficiency have been realized . This suggests potential future applications of DBzA in the design and manufacture of high-performance EL devices.

特性

IUPAC Name |

6-methyl-2-[4-[10-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]anthracen-9-yl]phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28N2S2/c1-25-11-21-35-37(23-25)45-41(43-35)29-17-13-27(14-18-29)39-31-7-3-5-9-33(31)40(34-10-6-4-8-32(34)39)28-15-19-30(20-16-28)42-44-36-22-12-26(2)24-38(36)46-42/h3-24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFXCBRNQSHADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)C8=NC9=C(S8)C=C(C=C9)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Bis(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)anthracene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)

![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)